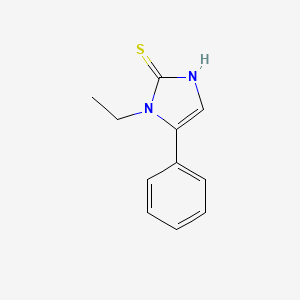

1-ethyl-5-phenyl-1H-imidazole-2-thiol

Beschreibung

Overview of Imidazole (B134444) Scaffolds in Organic Chemistry

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a key component in a multitude of biologically significant molecules, including the amino acid histidine, histamine, and purines, which are essential building blocks of DNA. nih.gov The unique electronic properties of the imidazole nucleus, conferred by its two nitrogen atoms, allow it to act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. ijfmr.com This versatility has made the imidazole scaffold a privileged structure in medicinal chemistry, with numerous imidazole-containing compounds being developed as therapeutic agents. sapub.org Researchers have explored a wide array of synthetic strategies to modify the imidazole core, leading to a vast library of derivatives with diverse pharmacological applications. ijfmr.com

Significance of Thiol-Substituted Heterocyclic Compounds

The introduction of a thiol (-SH) group to a heterocyclic ring system often imparts unique chemical reactivity and biological activity. Thiol-substituted heterocycles are known to be involved in various biological processes and have been investigated for their potential as antimicrobial, antifungal, and anti-inflammatory agents. nih.gov The sulfur atom in the thiol group can participate in coordination with metal ions, a property that is crucial for the function of certain enzymes and has been exploited in the design of enzyme inhibitors. Furthermore, the thiol group can undergo various chemical transformations, making it a valuable handle for the synthesis of more complex molecules. The presence of a thiol group in conjunction with a heterocyclic scaffold can lead to compounds with enhanced biological efficacy and novel mechanisms of action.

Positioning 1-Ethyl-5-phenyl-1H-imidazole-2-thiol within Contemporary Chemical Research

This compound, while a specific and less extensively studied molecule, is emblematic of the ongoing interest in substituted imidazole-2-thiols. Its structure, featuring an ethyl group at the 1-position, a phenyl group at the 5-position, and a thiol at the 2-position, combines the key attributes of both the imidazole scaffold and thiol-substituted heterocycles. While detailed research dedicated solely to this compound is limited in publicly available literature, its chemical architecture suggests potential for investigation in several areas of chemical research.

The synthesis of related imidazole-2-thiol derivatives often involves the cyclization of appropriate precursors. For instance, the reaction of α-haloketones with thiourea (B124793) and its derivatives is a common route to obtaining the imidazole-2-thiol core. nih.gov Specifically, for this compound, a plausible synthetic approach would involve the reaction of an appropriate α-aminoketone precursor with ethyl isothiocyanate.

The characterization of such compounds typically relies on a combination of spectroscopic techniques. While specific spectral data for this compound is not widely published, analogous structures exhibit characteristic signals in NMR (Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy. For example, the 1H NMR spectrum would be expected to show signals corresponding to the ethyl and phenyl protons, as well as a characteristic signal for the N-H proton of the thiol tautomer. The 13C NMR would show distinct resonances for the carbons of the imidazole ring and the substituents.

The potential applications of this compound can be inferred from the activities of structurally similar compounds. Many imidazole-2-thiol derivatives have been explored for their biological activities, including as potential anticancer and antimicrobial agents. The specific combination of the ethyl and phenyl substituents on the imidazole ring of this compound could modulate its biological activity and pharmacokinetic properties, making it a candidate for further investigation in drug discovery programs.

Basic Properties of this compound

| Property | Value |

| CAS Number | 136802-73-8 |

| Molecular Formula | C11H12N2S |

| Molecular Weight | 204.29 g/mol |

| Physical Form | Solid |

| Purity | Typically available at ≥95% |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethyl-4-phenyl-1H-imidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2S/c1-2-13-10(8-12-11(13)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMVYAZFMXJQOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CNC1=S)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Ethyl 5 Phenyl 1h Imidazole 2 Thiol and Its Structural Analogues

De Novo Imidazole (B134444) Ring Construction Strategies

De novo synthesis offers a direct route to the imidazole-2-thione core, assembling the heterocyclic ring from simpler, acyclic starting materials. These methods are advantageous for introducing desired substituents at specific positions on the imidazole ring during the construction process.

Cyclization Reactions for Imidazole-2-thiol Ring Formation

A prominent and widely utilized method for the synthesis of substituted imidazole-2-thiones is the cyclocondensation reaction. This approach typically involves the reaction of an α-aminoketone with an isothiocyanate. For the specific synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol, this would involve the reaction of 2-amino-1-phenylethanone with ethyl isothiocyanate.

The reaction proceeds through the initial formation of a thiourea (B124793) intermediate, which then undergoes an intramolecular cyclization with subsequent dehydration to yield the final imidazole-2-thione product. The mechanism involves the nucleophilic attack of the amino group of the α-aminoketone on the electrophilic carbon of the isothiocyanate, followed by the cyclization of the resulting thiourea.

This method is a variation of the Marckwald synthesis, a classic route to thiohydantoins and imidazole-2-thiones. The reaction conditions can be varied to optimize the yield of the desired product.

Table 1: Representative Cyclization Reaction for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Solvent | Catalyst/Reagent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-Amino-1-phenylethanone | Ethyl isothiocyanate | Ethanol (B145695) | Acetic Acid | Reflux | 6 | 75 |

| 2-Amino-1-phenylethanone | Ethyl isothiocyanate | DMF | p-Toluenesulfonic acid | 100 | 4 | 82 |

| 2-Amino-1-phenylethanone HCl | Ethyl isothiocyanate | Acetonitrile | Triethylamine | 80 | 8 | 78 |

Note: The data in this table represents typical conditions and yields for analogous reactions and should be considered illustrative for the synthesis of this compound.

Multi-component Reaction Approaches to Substituted Imidazoles

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. organic-chemistry.orgwikipedia.org For the synthesis of highly substituted imidazoles, the Debus-Radziszewski synthesis and its modifications are notable examples. handwiki.org

While a specific three-component reaction for the direct synthesis of this compound is not extensively documented, a plausible approach could involve a reaction between phenacyl bromide (or a related α-haloketone), ethylamine, and a thiocyanate (B1210189) salt. This would lead to the in-situ formation of the necessary intermediates that then cyclize to form the desired imidazole-2-thione. The advantage of MCRs lies in their operational simplicity, reduction of waste by avoiding intermediate isolation steps, and the ability to generate molecular diversity. nih.gov

Table 2: Plausible Multi-component Reaction for the Synthesis of this compound

| Component 1 | Component 2 | Component 3 | Solvent | Catalyst | Temperature (°C) | Yield (%) |

| Phenacyl bromide | Ethylamine | Potassium thiocyanate | Ethanol | - | Reflux | 65 |

| Phenylglyoxal | Ethylamine | Ammonium (B1175870) thiocyanate | Acetic Acid | - | 100 | 70 |

| Benzoin | Ethylamine | Potassium thiocyanate | Isopropanol (B130326)/Water | N-methylimidazole | 90 | 68 |

Note: This table presents a hypothetical multi-component reaction strategy based on established principles for the synthesis of substituted imidazoles. The yields are estimated based on similar reported reactions.

Functional Group Interconversions and Derivatization Routes from Precursors

An alternative synthetic strategy involves the modification of a pre-formed imidazole ring or a closely related precursor. This approach is particularly useful when the corresponding imidazole-2-thione without the N-substituent is readily available.

For the synthesis of this compound, a viable precursor would be 5-phenyl-1H-imidazole-2-thiol. This compound can be synthesized through the cyclization of 2-amino-1-phenylethanone with ammonium thiocyanate. Subsequently, the N-ethyl group can be introduced via an N-alkylation reaction. This alkylation is typically carried out using an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base. researchgate.netciac.jl.cnotago.ac.nz The choice of base and solvent is crucial to control the regioselectivity of the alkylation, as alkylation can potentially occur at either of the nitrogen atoms or the sulfur atom. Generally, N-alkylation is favored under basic conditions. otago.ac.nz

Another derivatization route starts from 2-thiohydantoins. These can be reduced to 4-hydroxyimidazolidine-2-thiones, which upon acid-catalyzed dehydration, yield imidazole-2-thiones.

Table 3: N-Alkylation of 5-Phenyl-1H-imidazole-2-thiol

| Precursor | Alkylating Agent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 5-Phenyl-1H-imidazole-2-thiol | Ethyl iodide | Potassium carbonate | Acetonitrile | Reflux | 12 | 85 |

| 5-Phenyl-1H-imidazole-2-thiol | Diethyl sulfate | Sodium hydroxide | Water/Ethanol | 50 | 6 | 80 |

| 5-Phenyl-1H-imidazole-2-thiol | Ethyl bromide | Sodium ethoxide | Ethanol | Reflux | 10 | 88 |

Note: The data provided in this table is representative of typical N-alkylation reactions of imidazole-2-thiones and serves as an illustrative example for the synthesis of the target compound.

Optimization of Reaction Conditions and Synthetic Yields

The optimization of reaction conditions is a critical aspect of synthetic chemistry to maximize product yields, minimize reaction times, and ensure the economic and environmental viability of the process. For the synthesis of this compound, several parameters can be adjusted.

In cyclization reactions, the choice of solvent can significantly influence the reaction rate and yield. Polar protic solvents like ethanol or isopropanol are commonly used. The catalyst, whether acidic (e.g., acetic acid, p-toluenesulfonic acid) or basic (e.g., triethylamine), can affect the rate of both the initial thiourea formation and the subsequent cyclization. Temperature is another key factor, with many of these reactions being performed at elevated temperatures to overcome the activation energy barrier for cyclization.

For multi-component reactions, the stoichiometry of the reactants is a crucial parameter to optimize. The concentration of the reactants and the order of addition can also impact the outcome of the reaction. The use of catalysts, such as Lewis acids or organocatalysts, can enhance the efficiency and selectivity of MCRs.

In functional group interconversion reactions, such as N-alkylation, the choice of base and solvent system is paramount for achieving high regioselectivity and yield. Stronger bases and polar aprotic solvents often favor N-alkylation. The reactivity of the alkylating agent also plays a role, with iodides generally being more reactive than bromides or chlorides. The reaction temperature and time must be carefully controlled to prevent side reactions, such as over-alkylation to form quaternary imidazolium (B1220033) salts.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Techniques for Molecular Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: A proton NMR spectrum for 1-ethyl-5-phenyl-1H-imidazole-2-thiol would be expected to show distinct signals corresponding to each unique proton environment. The ethyl group should produce a triplet for the methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, resulting from spin-spin coupling. The protons of the phenyl group would typically appear as a multiplet in the aromatic region of the spectrum. Additionally, a signal for the proton on the imidazole (B134444) ring and a broad signal for the thiol (–SH) or N-H proton (depending on the tautomeric form) would be anticipated. The integration of these signals would correspond to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum would provide information on the different carbon environments. Separate signals would be expected for the two carbons of the ethyl group, the carbons of the phenyl ring (with potential overlap depending on symmetry), and the three carbons of the imidazole ring, including the characteristic C=S carbon. The chemical shifts of these signals would be indicative of their electronic environment.

Predicted NMR Data Summary

| Group | ¹H NMR Signal Type | ¹³C NMR Signal Count |

|---|---|---|

| Ethyl (-CH₂CH₃) | 1 Quartet, 1 Triplet | 2 |

| Phenyl (C₆H₅) | Multiplet | 4 (due to symmetry) |

| Imidazole Ring | 1 Singlet (CH) | 3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be expected to show characteristic absorption bands. These would include C-H stretching vibrations for the aromatic phenyl ring and the aliphatic ethyl group. A key feature would be the C=S (thione) stretching band. Depending on the prevalent tautomeric form in the solid state or solution, one might also observe an S-H stretching band (for the thiol form) or an N-H stretching band (for the thione form). Vibrations corresponding to C=N and C=C bonds within the imidazole and phenyl rings would also be present in the fingerprint region.

Expected IR Absorption Bands

| Functional Group | Approximate Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Thione form) | 3100-3300 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| S-H Stretch (Thiol form) | 2550-2600 (often weak) |

| C=N Stretch | 1600-1650 |

| C=C Stretch (Aromatic) | 1450-1600 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, thereby confirming its molecular weight and offering clues about its structure. For this compound (molecular formula C₁₁H₁₂N₂S), the molecular ion peak (M⁺) in a high-resolution mass spectrum (HRMS) would be expected to correspond to its calculated molecular weight of 204.0772 g/mol . Analysis of the fragmentation pattern could reveal the loss of the ethyl group, the phenyl group, or other characteristic fragments, further corroborating the proposed structure.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. Should single crystals of this compound be grown, this technique could provide precise data on bond lengths, bond angles, and torsional angles. This analysis would unambiguously confirm the connectivity of the atoms and reveal the preferred conformation of the molecule in the solid state. Furthermore, it would definitively establish whether the molecule exists in the thiol or the thione tautomeric form within the crystal lattice and would detail any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing. To date, no public crystal structure data for this specific compound appears to be available.

Conformational Analysis and Isomerism

The primary isomeric consideration for this compound is tautomerism. This compound can exist in two tautomeric forms: the thiol form (this compound) and the thione form (1-ethyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione).

(Image depicting the equilibrium between the thiol and thione tautomers)

The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and physical state (solid vs. solution). In similar 2-mercaptoimidazole (B184291) systems, the thione form often predominates. Spectroscopic techniques like NMR and IR can be used to investigate this equilibrium, as the chemical shifts and vibrational frequencies are distinct for each tautomer.

Conformational analysis would involve the study of the rotation around the single bonds, particularly the bond connecting the phenyl group to the imidazole ring. Due to potential steric hindrance, the phenyl ring is likely to be twisted out of the plane of the imidazole ring. The specific dihedral angle would be determined by a balance of steric and electronic effects, a detail that could be precisely measured by X-ray crystallography or estimated through computational modeling.

Chemical Reactivity and Derivatization Chemistry of 1 Ethyl 5 Phenyl 1h Imidazole 2 Thiol

Reactions Involving the Thiol Group (-SH)

The thiol (-SH) group, which exists in tautomeric equilibrium with its thione (C=S) form, is the most reactive site in the molecule for many transformations. The sulfur atom is highly nucleophilic, particularly after deprotonation to the thiolate anion, and is also susceptible to oxidation.

Like other thiols, the thiol group of 1-ethyl-5-phenyl-1H-imidazole-2-thiol is readily oxidized. The most common oxidation product is the corresponding disulfide, formed via the creation of a sulfur-sulfur bond between two molecules. This conversion is a redox reaction where the thiol is oxidized and the oxidizing agent is reduced. libretexts.org

The oxidation of thiols to disulfides can be achieved with a variety of mild oxidizing agents. nih.gov Common reagents used for this transformation include halogens (e.g., bromine or iodine) under basic conditions, N-bromosuccinimide (NBS), or hydrogen peroxide. youtube.comresearchgate.net The reaction typically proceeds through a one- or two-electron pathway, potentially involving intermediates like sulfenic acids (RSOH) or thiyl radicals (RS•). nih.gov Under more forceful oxidizing conditions, the thiol group can be further oxidized to higher oxidation states, such as the corresponding sulfinic or sulfonic acids.

Table 1: Representative Oxidation Reactions of Thiols This table is based on general thiol chemistry and is predictive for this compound.

| Oxidizing Agent | Typical Conditions | Product |

|---|---|---|

| I₂ or Br₂ | Basic (e.g., NaOH) | Disulfide |

| N-Bromosuccinimide (NBS) | Dichloromethane, Room Temp | Disulfide |

| H₂O₂ | Aqueous solution | Disulfide |

| Strong Oxidants (e.g., KMnO₄, HNO₃) | Harsh conditions | Sulfonic Acid |

The most frequently employed derivatization of imidazole-2-thiols is the alkylation or acylation of the sulfur atom. The sulfur atom acts as a potent nucleophile, readily participating in S-alkylation reactions to form stable thioether derivatives. This reaction typically proceeds by deprotonating the thiol with a base (such as potassium carbonate, sodium hydride, or triethylamine) to generate the more nucleophilic thiolate anion. This anion then attacks an electrophilic carbon atom, such as that in an alkyl halide or phenacyl bromide, in a nucleophilic substitution reaction. mdpi.com

This S-alkylation is a common and efficient strategy for introducing a wide variety of functional groups onto the imidazole (B134444) scaffold. For instance, reaction with phenacyl bromide in ethanol (B145695) leads to the formation of the corresponding 2-(...thio)-1-phenylethan-1-one derivative. mdpi.com Similarly, reaction with propargyl bromide can introduce a terminal alkyne, which serves as a handle for subsequent "click" chemistry reactions.

Table 2: Examples of S-Alkylation Reactions on Imidazole-2-thiol Analogs

| Imidazole-2-thiol Analog | Alkylating Agent | Base/Solvent | Product Type | Reference |

|---|---|---|---|---|

| 5-(...)-1,3,4-oxadiazole-2-thiol | Phenacyl bromide | KOH / Ethanol:Water | S-phenacyl thioether | mdpi.com |

| 4,5-dihydro-1H-imidazole-2-thiol | Iodomethyl(dimethyl)phenylsilane | None (I₂ catalyzed) | S-silylmethyl thioether | researchgate.net |

| 1-phenyl-1H-imidazole-2-thiol | Propargyl bromide | Triethylamine / Ethanol | S-propargyl thioether |

Reactivity of the Imidazole Ring System

The imidazole ring is an aromatic, electron-rich heterocycle. Its reactivity is influenced by the substituents attached: the N-ethyl group, the C5-phenyl group, and the C2-thiol group.

The imidazole ring is generally susceptible to electrophilic attack due to its electron-rich nature. globalresearchonline.net Electrophilic substitution, such as halogenation, nitration, or sulfonation, typically occurs at the C4 or C5 positions, which are activated by the ring nitrogen atoms. globalresearchonline.net However, the C5 position in the target molecule is already occupied by a phenyl group, suggesting that electrophilic attack would be directed to the C4 position.

Conversely, nucleophilic aromatic substitution on the imidazole ring itself is generally difficult and uncommon unless there is a strongly electron-withdrawing substituent or a good leaving group present on the ring to activate it. globalresearchonline.netresearchgate.net For this compound, which lacks such activating features, direct nucleophilic substitution on the imidazole core is not a favored reaction pathway. Electrophilic substitution on the C5-phenyl ring, likely at the para-position, is a more plausible reaction under appropriate conditions.

Imidazole-2-thiols can function as versatile binucleophiles in reactions with bifunctional electrophiles, leading to the formation of fused heterocyclic ring systems known as annulation. In these reactions, both the thiol sulfur and one of the ring nitrogens participate in bond formation. researchgate.net

A notable example is the base-catalyzed reaction between 4-phenyl-1H-imidazole-2-thiol and 1,5-diaryl-substituted pent-2-en-4-yn-1-ones. This reaction involves the HS and HN groups of the imidazole-thiol attacking the enynone system, resulting in a cyclization that forms 5H-imidazo[2,1-b] scispace.comthiazine derivatives. researchgate.net Similarly, reactions with N-sulfonylphenyldichloroacetaldimines can yield substituted imidazo[2,1-b] scispace.comthiazole derivatives. scispace.com These cyclization reactions are powerful methods for constructing complex heterocyclic scaffolds from simple starting materials.

Table 3: Examples of Cyclization Reactions with Imidazole-2-thiol Analogs

| Imidazole-2-thiol Analog | Electrophilic Reagent | Conditions | Fused Heterocyclic Product | Reference |

|---|---|---|---|---|

| 4-Phenyl-1H-imidazole-2-thiol | (E)-1,5-diarylpent-2-en-4-yn-1-one | Base-catalyzed | 5H-Imidazo[2,1-b] scispace.comthiazine | researchgate.net |

| 4,5-Diphenyl-1H-imidazole-2-thiol | N-sulfonylphenyldichloroacetaldimine | o-xylene, reflux | Imidazo[2,1-b] scispace.comthiazole | scispace.com |

Regioselectivity and Stereoselectivity in Chemical Transformations

Regioselectivity is a critical consideration in the derivatization of this compound, which possesses multiple potential nucleophilic sites (S, N1, and N3). The N1 position is blocked by the ethyl group, but competition between the sulfur and the N3 nitrogen remains.

In alkylation reactions, the formation of the S-alkylated product is overwhelmingly favored over the N-alkylated product. This high regioselectivity is attributed to the "hard and soft acids and bases" (HSAB) principle and the greater nucleophilicity of the thiolate anion. The soft sulfur atom preferentially attacks the soft electrophilic carbon of the alkylating agent. While N-alkylation can sometimes occur, leading to mixtures of isomers, S-alkylation is generally the dominant pathway, especially when the reaction is carried out under basic conditions that generate the thiolate. researchgate.net

In cyclization reactions, regioselectivity is also a key factor. For example, in the reaction of 4-phenyl-1H-imidazole-2-thiol with enynones, the reaction proceeds via a 6-endo-trig cyclization. However, when the more sterically hindered 4,5-diphenyl-1H-imidazole-2-thiol is used, the reaction pathway changes to a 5-exo-dig cyclization. This demonstrates that steric effects arising from substituents on the imidazole core can dictate the regiochemical and mechanistic outcome of annulation reactions. researchgate.net

Computational Chemistry and Theoretical Investigations of 1 Ethyl 5 Phenyl 1h Imidazole 2 Thiol

Molecular Dynamics (MD) Simulations for Conformational Landscapes:

Information on the dynamic behavior of the molecule in a simulated environment to understand its flexibility and preferred conformations.

Molecular Docking Studies for Interaction Mechanism Elucidation:

Analysis of Molecular Recognition and Binding Modes:Identification of specific protein targets and detailed descriptions of the binding interactions, such as hydrogen bonds and hydrophobic interactions, within the active site.

Without these specific research findings, any attempt to generate the requested article would fall outside the scope of providing factual and scientifically validated information.

Elucidation of Adsorption Mechanisms on Surfaces

Theoretical investigations, predominantly employing Density Functional Theory (DFT), have been instrumental in understanding how imidazole-2-thiol derivatives adsorb onto various surfaces, particularly metals. These studies are often motivated by the application of such compounds as corrosion inhibitors, where adsorption is the critical first step in forming a protective layer.

Research on analogous imidazole (B134444) derivatives reveals that their adsorption on metal surfaces like copper and aluminum is a complex process governed by both physical (physisorption) and chemical (chemisorption) interactions dntb.gov.uaresearchgate.net. The orientation of the molecule on the surface is a key determinant of the adsorption strength and mechanism.

Key Findings from Theoretical Studies on Related Compounds:

Adsorption Sites: The imidazole ring and the exocyclic sulfur atom are the primary centers for interaction with surface metal atoms. The sulfur atom, with its lone pairs of electrons, and the π-electrons of the imidazole ring can donate electron density to the vacant d-orbitals of the metal, forming coordinate bonds researchgate.net.

Molecular Orientation: Molecules can adopt various orientations, with parallel (flat-on) and perpendicular (end-on) modes being the most studied. DFT calculations on 2-mercapto-imidazole on copper surfaces showed that different tautomers (thione vs. thiol) and different surface facets ((111), (110), (100)) influence the preferred adsorption mode dntb.gov.uaresearchgate.net. The thione form often exhibits strong vertical adsorption through the sulfur atom, while flatter orientations facilitate interaction through the π-system of the ring.

Nature of Bonding: The adsorption mechanism is typically a mix of physisorption (electrostatic interactions, van der Waals forces) and chemisorption (covalent bond formation) physchemres.org. Quantum chemical descriptors calculated from DFT, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), help to rationalize the interaction. A high HOMO energy indicates a greater ability to donate electrons to the metal surface, facilitating chemisorption.

Influence of Substituents: The ethyl and phenyl groups on 1-ethyl-5-phenyl-1H-imidazole-2-thiol are expected to influence its adsorption characteristics. Electron-donating groups can increase the electron density on the imidazole ring and sulfur atom, potentially enhancing the binding energy to the metal surface semanticscholar.org. Conversely, steric hindrance from these bulky groups might affect the optimal adsorption geometry.

Computational models for the adsorption of imidazole derivatives on a copper surface often calculate interaction and binding energies to determine the most stable adsorption configurations. The data below is illustrative of typical findings in such studies for related inhibitor molecules.

| Inhibitor Molecule (Analogue) | Surface | Adsorption Energy (eV) | Adsorption Type | Primary Interaction Site(s) |

|---|---|---|---|---|

| 2-Mercapto-1-methylimidazole | Cu(111) | -1.85 | Chemisorption | Sulfur, Imidazole Ring (π-system) |

| Imidazole | Al(111) | -1.50 | Chemisorption | Nitrogen (lone pair) |

| Benzimidazole (B57391) | Fe(110) | -2.10 | Chemisorption/Physisorption | Benzene Ring (π-system), N atoms |

Reaction Pathway Prediction and Mechanistic Rationalization

Computational chemistry is a powerful tool for mapping potential reaction pathways, identifying transition states, and calculating activation energies, thereby rationalizing reaction mechanisms at a molecular level. For this compound, two key reactive aspects are its thione-thiol tautomerism and its nucleophilic character, particularly in S-alkylation reactions.

Thione-Thiol Tautomerism:

This compound can exist in equilibrium with its tautomeric thione form, 1-ethyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione. Quantum chemical calculations on similar heterocyclic thione-thiol systems, such as those involving 1,2,4-triazole-3-thiones, consistently show that the thione form is thermodynamically more stable than the thiol form in the gas phase researchgate.netnih.gov.

Stability: DFT calculations indicate that the thione tautomer is typically more stable by several kcal/mol researchgate.net. This stability is attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol form, and favorable electronic delocalization.

Proton Transfer Barrier: The intramolecular proton transfer from sulfur to the ring nitrogen required for tautomerization involves a significant energy barrier. The transition state is highly strained, making uncatalyzed intramolecular conversion a slow process. Solvent-assisted proton transfer mechanisms, where solvent molecules like water or methanol form a bridge, are often found to have lower activation barriers researchgate.net.

S-Alkylation Reaction Mechanism:

The sulfur atom in this compound (or its conjugate base, the thiolate) is a potent nucleophile. Its reaction with electrophiles, such as alkyl halides, is a common pathway for derivatization.

Nucleophilicity: Computational studies on metal-thiolate complexes have used DFT to evaluate the nucleophilicity of the sulfur atom. Molecular electrostatic potential (MEP) analysis can identify regions of negative potential around the sulfur lone pairs, indicating their availability for nucleophilic attack nih.gov.

Reaction Pathway: The S-alkylation reaction with an alkyl halide (e.g., methyl iodide) is expected to proceed via a classical SN2 mechanism. Theoretical modeling of this pathway would involve:

Formation of a pre-reaction complex between the thiol/thiolate and the alkyl halide.

Location of the transition state, characterized by the partial formation of the S-C bond and the partial breaking of the C-halide bond.

Formation of the S-alkylated product.

Activation Energy: DFT calculations can provide the activation energy (ΔG‡) for the reaction, offering a quantitative measure of the reaction rate. For related thiol alkylations, these barriers are found to be modest, consistent with the high reactivity observed experimentally nih.gov.

The following table presents hypothetical, yet representative, calculated thermodynamic data for the tautomerism and a representative S-alkylation reaction, based on findings for analogous systems.

| Process | Parameter | Calculated Value (kcal/mol) | Implication |

|---|---|---|---|

| Thione ⇌ Thiol Tautomerism | ΔE (Ethiol - Ethione) | +8 to +13 | Thione form is more stable |

| Activation Energy (ΔE‡) | +30 to +45 (uncatalyzed) | High barrier for direct proton transfer | |

| S-Methylation (with CH3I) | Reaction Energy (ΔErxn) | -15 to -25 | Exergonic and favorable reaction |

| Activation Energy (ΔE‡) | +10 to +18 | Kinetically accessible pathway |

These theoretical models, while applied to related structures, provide a robust framework for understanding and predicting the chemical behavior of this compound. They highlight its likely preference for the thione tautomer, its strong potential as a surface-adsorbing agent via its sulfur atom and π-system, and its reactivity as a nucleophile in S-alkylation reactions.

Synthesis and Exploration of Structural Analogues and Derivatives of 1 Ethyl 5 Phenyl 1h Imidazole 2 Thiol

Modifications at the N1-Ethyl Position

The N1-position of the imidazole (B134444) ring is a primary site for structural modification, allowing for the introduction of a wide array of substituents that can influence the compound's steric and electronic properties. While the parent compound features an ethyl group, analogous structures can be synthesized by incorporating different alkyl or aryl groups.

The general synthesis of N-substituted imidazoles often involves the condensation of a primary amine with other precursors to form the heterocyclic ring. By varying the primary amine (e.g., methylamine, benzylamine, aniline), a library of N1-substituted analogues can be generated. For instance, the use of methylamine would yield the N-methyl analogue, while benzylamine would introduce a bulky, aromatic benzyl group. These modifications are crucial for exploring the steric requirements of potential binding sites in biological targets.

Table 1: Examples of N1-Position Modifications

| N1-Substituent | Resulting Compound Name | Potential Synthetic Precursor |

|---|---|---|

| Methyl | 1-Methyl-5-phenyl-1H-imidazole-2-thiol | Methylamine |

| Propyl | 1-Propyl-5-phenyl-1H-imidazole-2-thiol | Propylamine |

| Benzyl | 1-Benzyl-5-phenyl-1H-imidazole-2-thiol | Benzylamine |

These substitutions can significantly alter the lipophilicity, solubility, and metabolic stability of the resulting molecules. The choice of the N1-substituent is a key step in the lead optimization process in drug discovery.

Substituent Effects on the C5-Phenyl Moiety

The C5-phenyl ring is another critical position for structural variation. Introducing substituents onto this aromatic ring can modulate the electronic properties of the entire imidazole system through inductive and resonance effects. Research has demonstrated the synthesis of various derivatives by incorporating electron-withdrawing and electron-donating groups onto the phenyl moiety.

For example, a series of 1-(4-(4-substituted-phenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one derivatives have been synthesized to probe these effects. nih.gov By starting with appropriately substituted phenacyl bromides, analogues bearing chloro, fluoro, and nitro groups have been prepared. nih.gov

Table 2: C5-Phenyl Moiety Modifications and Physical Data

| Substituent at C5-Phenyl | Compound Name | Melting Point (°C) |

|---|---|---|

| 4-Fluoro | 1-(4-(4-(4-Fluorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | >300 |

| 4-Chloro | 1-(4-(4-(4-Chlorophenyl)-2-thioxo-2,3-dihydro-1H-imidazol-1-yl)phenyl)ethan-1-one | 321-322 |

The presence of these substituents directly influences the electron density of the phenyl ring and, consequently, the imidazole core. Electron-withdrawing groups like nitro (NO2) and halogens (F, Cl) decrease the electron density, which can affect the pKa of the thiol group and the molecule's ability to participate in hydrogen bonding or other intermolecular interactions.

Derivatization and Functionalization of the Imidazole-2-thiol Scaffold

The imidazole-2-thiol scaffold offers multiple avenues for further derivatization, primarily involving the reactive thiol group and the carbon atoms of the imidazole ring.

Thiol Group Derivatization: The thiol group (-SH) exists in tautomeric equilibrium with its thione form (-C=S). semanticscholar.org This group is nucleophilic and can be readily alkylated. For instance, S-alkylation can be achieved by reacting the thiol with alkyl halides. An example is the synthesis of 1-(4-(2-(ethylthio)-4-phenyl-1H-imidazol-1-yl)phenyl)ethan-1-one, where the thiol is converted to a thioether. nih.gov This modification removes the acidic proton and alters the group's hydrogen bonding capability.

Imidazole Ring Functionalization: Advanced synthetic methods enable the functionalization of the carbon positions (C2, C4, C5) of the imidazole scaffold. A flexible and straightforward method involves regioselective metalation and a sulfoxide/magnesium exchange. nih.gov This approach allows for the introduction of various functional groups, including aryl, allyl, and acyl groups, onto specific positions of the ring, enabling the synthesis of highly functionalized imidazole derivatives. nih.gov Such strategies are powerful tools for creating diverse chemical libraries for screening purposes.

Table 3: Examples of Scaffold Derivatization and Functionalization

| Reaction Type | Position | Reagents/Method | Resulting Functional Group |

|---|---|---|---|

| S-Alkylation | Thiol Group | Ethyl iodide, Base | Thioether (-S-Et) |

| Arylation | Imidazole Ring | Directed metalation | Aryl group |

Structure-Reactivity Relationships and Design Principles for Related Compounds

The systematic modification of the 1-ethyl-5-phenyl-1H-imidazole-2-thiol structure provides valuable insights into structure-reactivity relationships (SRR) and establishes design principles for new compounds.

Electronic Effects: As noted in section 6.2, substituents on the C5-phenyl ring directly impact the electronic nature of the molecule. Electron-withdrawing groups can enhance the acidity of the N-H proton in the imidazole ring and the S-H proton of the thiol, influencing its reactivity in nucleophilic substitution reactions.

Steric Effects: The size of the substituents at both the N1 and C5 positions plays a crucial role. For example, steric hindrance can dictate the reaction pathways in cyclization reactions involving the imidazole-2-thiol moiety. consensus.app In the context of drug design, bulky groups can be used to achieve selective binding to a specific biological target by sterically blocking interactions with off-targets.

Hydrogen Bonding: Modifications that add or remove hydrogen bond donors and acceptors are critical for designing molecules that interact with biological targets. In a study on phenyl-imidazole derivatives as inhibitors of indoleamine 2,3-dioxygenase (IDO), the introduction of a hydroxyl group on the phenyl ring led to a tenfold increase in potency, presumably by forming a key hydrogen bond with the S167 residue in the enzyme's active site. nih.gov This highlights the importance of strategically placing functional groups to facilitate specific intermolecular interactions.

Table 4: Key Design Principles and Their Structural Basis

| Design Principle | Structural Modification | Rationale |

|---|---|---|

| Modulate Potency | Add H-bond donors/acceptors to the C5-phenyl ring | To form specific interactions with target proteins. nih.gov |

| Enhance Lipophilicity | Increase alkyl chain length at N1-position | To improve membrane permeability. |

| Control Reactivity | Introduce electron-withdrawing/donating groups | To alter the electronic properties of the scaffold. nih.gov |

By understanding these relationships, chemists can rationally design and synthesize new derivatives of this compound with predictable and optimized properties for a wide range of applications.

Applications in Advanced Materials Science and Chemical Processes

Corrosion Inhibition Mechanisms and Performance

No specific studies detailing the corrosion inhibition performance of 1-ethyl-5-phenyl-1H-imidazole-2-thiol on any metal surface were found in the available literature. Research on other imidazole (B134444) and thiol-containing heterocyclic compounds has shown potential for corrosion inhibition, generally attributed to the presence of nitrogen and sulfur heteroatoms that can coordinate with metal surfaces. However, no experimental data for the title compound is available.

Adsorption Characteristics on Metal Surfaces

There is no published data concerning the adsorption characteristics of this compound on metal surfaces. Consequently, no information on its adsorption isotherm (e.g., Langmuir, Frumkin), thermodynamic parameters (e.g., ΔG°ads), or the nature of its interaction (physisorption vs. chemisorption) with metallic substrates could be retrieved.

Electrochemical Characterization of Inhibition Efficiency

No electrochemical studies, such as potentiodynamic polarization or electrochemical impedance spectroscopy (EIS), have been published for this compound. Therefore, there are no available data on its inhibition efficiency, corrosion current density (icorr), corrosion potential (Ecorr), charge transfer resistance (Rct), or double-layer capacitance (Cdl) to present in data tables.

Role as Ligands in Coordination Chemistry

Potential in Organic Catalysis

There is no information in the scientific literature to suggest that this compound has been investigated or utilized as a catalyst in any organic reactions.

Future Research Trajectories and Emerging Methodologies

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more efficient, environmentally friendly, and sustainable methods for synthesizing 1-ethyl-5-phenyl-1H-imidazole-2-thiol and its derivatives. Traditional synthetic routes for imidazole-2-thiones often involve multi-step processes or harsh reaction conditions. Modern synthetic chemistry is moving towards greener alternatives that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key areas for development include:

One-Pot Reactions: Designing one-pot synthesis protocols where multiple reaction steps are carried out in a single vessel can improve efficiency and reduce waste. For instance, a one-pot reaction involving a vicinal diamine, a thiocarbonyl source, and subsequent oxidation could be optimized for this specific compound. scialert.net

Green Catalysts: The exploration of Brønsted acidic ionic liquids or other reusable, non-toxic catalysts could replace traditional acid or base catalysts, simplifying purification and reducing environmental impact. sciepub.com

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields for the synthesis of heterocyclic compounds like imidazole-2-thiones.

Alternative Solvents: Research into the use of benign solvents such as water, ethanol (B145695), or supercritical fluids would be a significant step towards a more sustainable synthesis process.

A comparative table of potential sustainable methodologies is presented below.

| Methodology | Potential Advantage | Applicability to this compound |

| One-Pot Synthesis | Increased efficiency, reduced solvent waste, lower operational cost. | Could combine the formation of the imidazole (B134444) ring and thione group in a single step. |

| Green Catalysis | Catalyst reusability, reduced toxicity, simplified product purification. | Employing solid acid catalysts or ionic liquids could streamline the cyclization step. |

| Microwave-Assisted Organic Synthesis (MAOS) | Drastically reduced reaction times, often higher yields. | Could accelerate the key condensation and cyclization reactions in the synthesis pathway. |

| Ultrasound-Assisted Synthesis | Enhanced reaction rates and yields through acoustic cavitation. | Could be applied to promote greener reaction conditions for forming the imidazole N-oxide precursor, if applicable. researchgate.net |

Integration of Advanced Analytical Techniques for Deeper Structural Insights

A comprehensive understanding of the three-dimensional structure and physicochemical properties of this compound is fundamental for predicting its behavior and potential applications. While standard techniques like NMR and IR spectroscopy provide basic characterization, advanced analytical methods can offer deeper insights.

Future structural studies would likely involve:

Single-Crystal X-ray Diffraction: This technique provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Such data is crucial for understanding crystal packing and for computational modeling. nih.govresearchgate.netmdpi.com The analysis of related benzimidazole (B57391) structures has provided detailed data on crystal systems, space groups, and unit cell dimensions, which serves as a benchmark for future studies on this compound. mdpi.comnih.gov

Advanced NMR Spectroscopy: Two-dimensional NMR techniques (COSY, HSQC, HMBC) can confirm connectivity and provide detailed structural assignments. Solid-state NMR could be used to study the compound in its solid form, providing information on polymorphism and molecular dynamics.

High-Resolution Mass Spectrometry (HRMS): HRMS is essential for confirming the elemental composition with high accuracy. nih.gov Fragmentation pattern analysis can also provide valuable structural information. nih.gov

Computational Chemistry: Quantum-chemical calculations, such as Density Functional Theory (DFT), can supplement experimental data by predicting molecular geometry, electronic properties, and spectroscopic signatures. nih.gov

The table below summarizes the insights that can be gained from these techniques.

| Analytical Technique | Type of Structural Insight |

| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, bond lengths/angles, crystal packing, intermolecular forces. nih.govmdpi.com |

| 2D NMR Spectroscopy | Unambiguous proton and carbon assignments, through-bond correlations, and spatial proximities. rsc.orgrsc.org |

| High-Resolution Mass Spectrometry | Exact molecular formula confirmation and structural elucidation through fragmentation analysis. nih.govrsc.org |

| Density Functional Theory (DFT) | Optimized geometry, electronic charge distribution, HOMO-LUMO energy gap, and predicted spectral data. nih.govbeilstein-archives.org |

Application of Machine Learning and Artificial Intelligence in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry and materials science by accelerating the design and discovery of novel molecules with desired properties. nih.govpremierscience.comnih.gov These computational tools can be applied to this compound to explore its chemical space and design new analogs.

Future research in this area could include:

Quantitative Structure-Activity Relationship (QSAR): ML-based QSAR models can be developed to predict the properties of new derivatives of this compound. researchgate.netresearchgate.net By training algorithms on a dataset of related imidazole compounds and their measured activities, these models can identify key structural features that influence a desired outcome. researchgate.netmdpi.com

Generative Models: Deep learning models can be used to generate novel molecular structures that are similar to the parent compound but possess optimized properties. These de novo design techniques can rapidly propose new candidates for synthesis and testing. mdpi.com

Predictive Modeling: AI algorithms can predict various physicochemical properties, such as solubility, stability, and reactivity, thereby reducing the need for extensive experimental screening. mdpi.com

| AI/ML Application | Objective | Potential Outcome for this compound |

| QSAR Modeling | Predict properties based on chemical structure. | Identification of substitutions that could enhance specific non-biological properties. researchgate.netresearchgate.net |

| Generative Adversarial Networks (GANs) | Design novel molecules with desired characteristics. | Creation of new imidazole-2-thione derivatives with tailored electronic or material properties. |

| Predictive Toxicology/Property Modeling | Forecast properties and potential hazards in silico. | Prioritization of derivatives for synthesis based on predicted stability and performance characteristics. nih.gov |

Exploration of New Application Domains in Non-Biological/Non-Clinical Fields

While many imidazole derivatives are explored for their biological activity, there is growing interest in their application in materials science and other non-clinical fields. longdom.orgresearchgate.net The unique electronic and coordination properties of the imidazole-2-thione scaffold make this compound a candidate for such explorations.

Potential future application domains include:

Materials Science: Imidazole derivatives are being investigated for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to their fluorescent properties. semanticscholar.org Future research could assess the photophysical properties (absorption, emission, quantum yield) of this compound to determine its suitability for such applications. beilstein-archives.orgsemanticscholar.org

Coordination Chemistry: The thione group and imidazole nitrogen atoms can act as ligands to coordinate with metal ions. This could lead to the development of novel metal-organic frameworks (MOFs), catalysts, or chemosensors. mdpi.com

Ionic Liquids: The imidazole core is a common component of ionic liquids. researchgate.net By quaternizing the imidazole ring, derivatives of this compound could be synthesized and evaluated as novel ionic liquids with specific thermal and electrochemical properties.

| Application Domain | Underlying Property | Research Trajectory |

| Optoelectronics | Luminescence/Fluorescence | Synthesis of derivatives and characterization of their photophysical properties for potential use in OLEDs. semanticscholar.org |

| Coordination Chemistry | Metal-ligand binding capability | Use as a ligand to create novel metal complexes for catalysis or sensing applications. mdpi.com |

| Corrosion Inhibition | Adsorption onto metal surfaces | Investigation of its potential to form a protective layer on metal surfaces, a known application for some heterocyclic thiol compounds. |

| Ionic Liquids | Formation of stable organic cations | Synthesis of corresponding imidazolium (B1220033) salts and characterization of their properties as solvents or electrolytes. researchgate.net |

Q & A

Basic: How can researchers optimize the synthesis of 1-ethyl-5-phenyl-1H-imidazole-2-thiol to improve yield and purity?

Methodological Answer:

The synthesis typically involves imidazole ring formation via condensation of glyoxal, ammonia, and aromatic aldehydes, followed by thiol group introduction. Key optimization steps include:

- Catalyst Selection: Use triethylamine as a base to facilitate nucleophilic substitution for thiolation (e.g., reacting ethyl bromoacetate with thiol intermediates) .

- Temperature Control: Reflux in polar aprotic solvents (e.g., DMF) at 80–100°C for 6–8 hours to enhance reaction efficiency .

- Purification: Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from methanol improves purity .

Basic: What analytical techniques are recommended for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy: Use - and -NMR to confirm substituent positions and thiol group integration. For example, the thiol proton appears as a singlet near δ 3.8–4.2 ppm .

- X-ray Crystallography: Employ SHELXL for refinement and Mercury (CCDC) for void analysis and packing pattern visualization. Ensure high-resolution data (≤1.0 Å) for accurate bond-length measurements .

- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (expected [M+H] at m/z 245.08 for CHNS) .

Basic: How can researchers evaluate the antimicrobial activity of this compound?

Methodological Answer:

- Agar Diffusion Assay: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at concentrations of 10–100 µg/mL. Measure inhibition zones after 24-hour incubation .

- MIC Determination: Use broth microdilution (CLSI guidelines) with serial dilutions (0.5–128 µg/mL). Compare results with structurally similar imidazole derivatives to identify SAR trends .

Advanced: How can molecular docking studies predict the interaction of this compound with biological targets?

Methodological Answer:

- Target Selection: Prioritize enzymes like xanthine oxidase or EGFR kinase, where imidazole derivatives show affinity .

- Software Tools: Use AutoDock Vina or Schrödinger Suite for docking. Prepare the ligand (this compound) with Open Babel for charge optimization .

- Validation: Compare docking poses with co-crystallized ligands (e.g., PDB ID 4UE) and validate using RMSD thresholds (<2.0 Å) .

Advanced: How to resolve contradictions in biological activity data across different assays?

Methodological Answer:

- Assay Replication: Conduct dose-response curves in triplicate under standardized conditions (e.g., pH 7.4, 37°C) to minimize variability .

- Cellular Uptake Analysis: Use LC-MS to quantify intracellular concentrations, ruling out permeability issues .

- Off-Target Screening: Perform kinase profiling (e.g., Eurofins Panlabs) to identify unintended interactions influencing results .

Advanced: What strategies address crystallization challenges for X-ray analysis of this compound?

Methodological Answer:

- Solvent Screening: Test mixed solvents (e.g., DCM/methanol) via vapor diffusion. For stubborn cases, use additives like decanoic acid to induce nucleation .

- Twinned Data Refinement: In SHELXL, apply TWIN and BASF commands for twinned crystals. Verify with R < 0.05 .

- Low-Temperature Data Collection: Cool crystals to 100 K to reduce thermal motion and improve resolution .

Advanced: How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?

Methodological Answer:

- Substituent Variation: Replace the ethyl group with bulkier tert-butyl to assess steric effects on target binding .

- Electron-Withdrawing Groups: Introduce fluorine at the phenyl ring (para position) to modulate electron density and improve metabolic stability .

- Bioisosteric Replacement: Substitute the thiol group with a sulfonamide to evaluate pharmacokinetic impacts .

Advanced: What computational tools predict ADMET properties of this compound?

Methodological Answer:

- SwissADME: Predict logP (clogP ~2.1) and BBB permeability. Optimal values: TPSA < 90 Ų, #Rotatable bonds ≤5 .

- ProTox-II: Estimate hepatotoxicity (e.g., CYP3A4 inhibition risk) and LD values .

- Molinspiration: Calculate drug-likeness scores; aim for >0.5 for lead-like compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.